Molecular Scaffold Divergence: Tetrahydroisoquinoline Core vs. Phenylethanolamine Backbone in Fenoterol EP Impurity A
Fenoterol Degradation Impurity A (CAS 161040-25-1) contains a 1,2,3,4-tetrahydroisoquinoline core fused with a 4,6,8-trihydroxy substitution pattern, representing a cyclized degradation product where the amino nitrogen of fenoterol has added intramolecularly to the aromatic ring. By contrast, Fenoterol EP Impurity A (CAS 107878-38-6) retains the open-chain phenylethanolamine backbone of the parent drug, with IUPAC name 5-[(1RS)-2-[(1SR)-2-(4-hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol [1][2]. The molecular formula differs by one carbon and two hydrogen atoms (C₁₈H₂₁NO₄ vs. C₁₇H₂₁NO₄), yielding a molecular weight difference of +12.01 Da (315.37 vs. 303.36 g/mol) [1]. This fundamental scaffold difference means the two compounds exhibit different UV λmax, MS fragmentation patterns, and chromatographic retention behavior under the same HPLC conditions, precluding mutual substitution in analytical methods.
| Evidence Dimension | Molecular structure (core scaffold and molecular formula) |
|---|---|
| Target Compound Data | Tetrahydroisoquinoline core; C₁₈H₂₁NO₄; MW 315.37 g/mol; IUPAC: 2-(1-(4-hydroxyphenyl)propan-2-yl)-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol |
| Comparator Or Baseline | Fenoterol EP Impurity A: Phenylethanolamine backbone; C₁₇H₂₁NO₄; MW 303.36 g/mol; IUPAC: 5-[(1RS)-2-[(1SR)-2-(4-hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol |
| Quantified Difference | ΔMW = +12.01 Da; ΔFormula = +CH₂; fundamentally different heterocyclic system (tetrahydroisoquinoline vs. open-chain amino alcohol) |
| Conditions | Structural data from chemical database entries and vendor characterization certificates; IUPAC naming per standard chemical nomenclature |
Why This Matters
A 12 Da mass difference and distinct heterocyclic scaffold produce non-overlapping retention times and unique MS/MS transitions, making the correct reference standard essential for unambiguous impurity identification in stability-indicating HPLC methods.
- [1] Veeprho. Fenoterol Impurity 1 (Mixture of Diastereomers) – CAS 161040-25-1. Molecular Formula: C18H21NO4; MW: 315.37 g/mol. Available at: https://veeprho.com/impurities/fenoterol-impurity-1-mixture-of-diastereomers/ View Source
- [2] Veeprho. Fenoterol EP Impurity A – CAS 107878-38-6. Molecular Formula: C17H21NO4; MW: 303.36 g/mol; IUPAC: 5-[(1RS)-2-[(1SR)-2-(4-hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol. Available at: https://veeprho.com/impurities/107878-38-6-fenoterol-ep-impurity-a/ View Source
